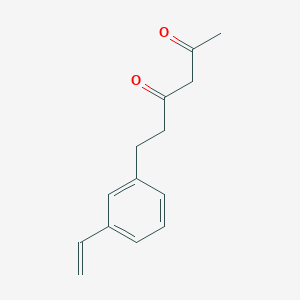
6-(3-Ethenylphenyl)hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Ethenylphenyl)hexane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a phenyl group substituted with an ethenyl group at the third position and a hexane-2,4-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethenylphenyl)hexane-2,4-dione typically involves the reaction of 3-ethenylphenylmagnesium bromide with hexane-2,4-dione under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Ethenylphenyl)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Ethenylphenyl)hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3-Ethenylphenyl)hexane-2,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, facilitating reactions with nucleophiles. Additionally, the phenyl ring can undergo aromatic interactions, contributing to the compound’s overall reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-2,4-dione: A simpler diketone with similar reactivity but lacking the phenyl and ethenyl groups.
3-Ethenylphenyl derivatives: Compounds with the same phenyl substitution but different backbone structures.
Cyclohexane-2,4-dione: A cyclic diketone with comparable chemical properties.
Uniqueness
6-(3-Ethenylphenyl)hexane-2,4-dione is unique due to the combination of its phenyl and ethenyl groups with the hexane-2,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
63353-09-3 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
6-(3-ethenylphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-3-12-5-4-6-13(10-12)7-8-14(16)9-11(2)15/h3-6,10H,1,7-9H2,2H3 |
InChI-Schlüssel |
QBWQHMLFRVYSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)CCC1=CC(=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
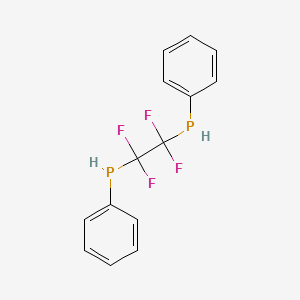
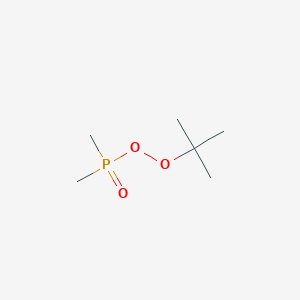

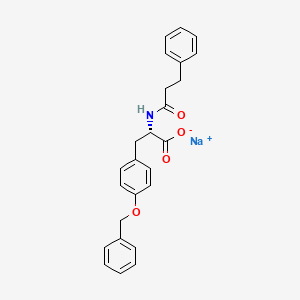
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
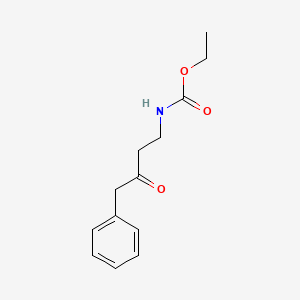
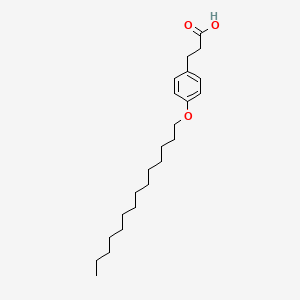
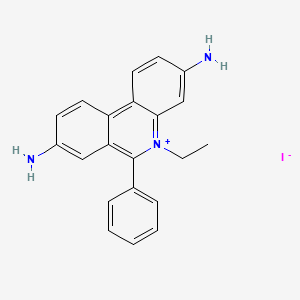

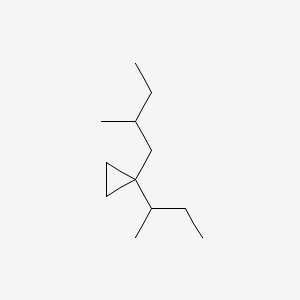

![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
